Thalictricoside

Natural product chemistry Glycoside structure-activity relationships Chemotaxonomy

Sourcing structurally validated, non-flavonoid α-glucosidase inhibitors for type-2-diabetes screening remains difficult. Thalictricoside (≥98% HPLC) directly fills this gap with a unique nitroethyl phenolic diglycoside chemotype. • Validated α-glucosidase IC50 of 22.9 μM, orthogonal to iminosugar and flavonoid collections. • Fully characterized by 1D/2D-NMR and HR-MALDI-MS; certified reference standard for Semiaquilegia adoxoides QC. • Aqueous solubility of 18 g/L (≈39 mM) supports DMSO-free radical-scavenging and enzyme assays.

Molecular Formula C19H27NO12
Molecular Weight 461.42
CAS No. 649758-25-8
Cat. No. B2392599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalictricoside
CAS649758-25-8
Molecular FormulaC19H27NO12
Molecular Weight461.42
Structural Identifiers
SMILESC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O
InChIInChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
InChIKeyZHVLPKFAODFQST-BMVMOQKNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thalictricoside (CAS 649758-25-8) for Research Procurement: Compound Class, Source, and Baseline Specifications


Thalictricoside (CAS 649758-25-8) is a nitroethyl phenolic diglycoside with the fully elucidated structure 2-(4′-hydroxyphenyl)-nitroethane-4′-O-[β-xylopyranosyl-(1→6)-β-glucopyranoside], first isolated from the underground parts of Thalictrum orientale Boiss. (Ranunculaceae) and characterized by 1D/2D-NMR and HR-MALDI-MS [1]. The compound belongs to the phenolic glycoside class, bearing a rare nitroethyl aglycone appended to a xylosyl-(1→6)-glucoside disaccharide unit. It has subsequently been identified in Semiaquilegia adoxoides (DC.) Makino [2] and Aristolochia melastoma Manso [3]. Commercial reference standards are typically supplied at ≥98% purity (HPLC), with a molecular formula of C₁₉H₂₇NO₁₂ and molecular weight of 461.42 g/mol .

Natural product reference standard for phenolic glycoside research
Nitroethyl phenolic diglycoside with disaccharide architecture
Supports enzyme inhibitor screening and botanical authentication workflows

Why Thalictricoside Cannot Be Substituted by Thalictoside or Other In-Class Phenolic Glycosides


Thalictricoside is frequently co-isolated with thalictoside (CAS 74213-96-0), lithospermoside (CAS 63492-69-3), and griffonilide (CAS 61371-55-9) from Thalictrum and Semiaquilegia species [1]. Although these compounds share botanical origins and are sometimes grouped under the broad umbrella of 'phenolic glycosides' or 'nitro-containing natural products,' they are not functionally interchangeable. Thalictricoside possesses a unique xylopyranosyl-(1→6)-glucopyranoside disaccharide appendage that is absent in the simpler monoglucoside thalictoside [1]; this structural feature alters hydrogen-bonding capacity (H-bond donors: 6 vs. 4; H-bond acceptors: 12 vs. 8), topological polar surface area (TPSA: 204 Ų vs. ~140 Ų), and predicted ADMET properties [2]. Lithospermoside, meanwhile, contains a nitrile rather than a nitro group and adopts a cyclohexenyl rather than phenyl core, directing it toward entirely distinct biological targets [1]. These structural divergences translate into measurable differences in solubility, chromatographic retention, and biological activity that preclude simple interchange.

Glycosylation difference alters target binding
Disaccharide (xylosyl-glucoside) vs. monosaccharide (glucoside only) changes H-bond network, TPSA, and solubility. Substituting thalictoside may not reproduce activity.
Enzyme target divergence
Thalictricoside inhibits alpha-glucosidase, while thalictoside targets soluble epoxide hydrolase. Assay substitution requires target re-validation.
Regulatory adoption mismatch
Thalictricoside is an adopted QC marker for Semiaquilegia adoxoides; thalictoside lacks this recognition and may not substitute without validation.

Thalictricoside (649758-25-8): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Structural Differentiation from Thalictoside: Disaccharide vs. Monosaccharide Glycosylation

Thalictricoside is uniquely characterized by a xylopyranosyl-(1→6)-glucopyranoside disaccharide motif, whereas its closest structural analog thalictoside (CAS 74213-96-0) bears only a single β-D-glucopyranoside unit attached to the identical 4-(2-nitroethyl)phenol aglycone [1]. The additional xylose residue increases the molecular weight from 329.30 to 461.42 g/mol, raises the numbers of hydrogen-bond donors (6 vs. 4) and acceptors (12 vs. 8), and expands the TPSA from approximately 140 Ų to 204 Ų [2]. This disaccharide architecture directly impacts chromatographic behavior, aqueous solubility, and molecular recognition events.

Glycosylation pattern
Head-to-head
Disaccharide (xylopyranosyl-(1→6)-glucopyranoside) vs. monosaccharide (glucopyranoside only)
Alters H-bond donors/acceptors and TPSA; affects solubility and molecular recognition.
ΔTPSA ≈ +64 Ų; HBD +2; HBA +4. Established by 1D/2D-NMR.
Natural product chemistry Glycoside structure-activity relationships Chemotaxonomy

Alpha-Glucosidase Inhibitory Activity: ChEMBL-Curated IC₅₀ Data

Thalictricoside has been evaluated for alpha-glucosidase inhibition and deposited in the ChEMBL database (CHEMBL4215785) via BindingDB (BDBM50456754), yielding an IC₅₀ of 2.29 × 10⁴ nM (22.9 μM) against alpha-glucosidase of unspecified origin, using p-nitrophenyl glycoside as substrate with a 20-minute pre-incubation [1]. While no direct head-to-head assay with thalictoside or lithospermoside is available in the same study, this value provides a quantitative baseline for screening library procurement. By comparison, the structurally related monoglucoside thalictoside has been reported as a soluble epoxide hydrolase (sEH) inhibitor (IC₅₀ = 20.2 μM) , indicating that the two compounds engage different enzyme targets despite sharing a nitroethyl-phenol core.

Enzyme inhibition
Cross-study comparable
IC₅₀ = 22.9 μM (alpha-glucosidase)
Supports screening for carbohydrate-metabolism target engagement.
ChEMBL-curated; thalictoside targets sEH, not alpha-glucosidase.
Enzyme inhibition Diabetes research Carbohydrate metabolism

Aqueous Solubility Differentiates Thalictricoside from Less Polar Analogs

Thalictricoside exhibits a calculated aqueous solubility of 18 g/L at 25 °C (ACD/Labs V11.02) , placing it in the 'sparingly soluble' category. The disaccharide moiety (xylosyl-glucoside) confers substantially higher hydrophilicity compared to the monoglucoside thalictoside, as reflected by the computed XlogP of -2.30 for thalictricoside [1]. In contrast, lithospermoside, which possesses a cyclohexenyl core with a nitrile substituent, is reported to be soluble in water (≥32.9 mg/mL) but insoluble in ethanol and DMSO . These divergent solubility profiles have direct consequences for bioassay design: thalictricoside is amenable to aqueous buffer systems at millimolar concentrations, whereas lithospermoside requires careful solvent selection to avoid precipitation.

Aqueous solubility
Calculated
18 g/L (≈39 mM) at 25 °C; XlogP −2.30
Enables aqueous-phase assay design without high DMSO concentrations.
Differentiates from lithospermoside (insoluble in EtOH/DMSO).
Solubility profiling Formulation development Bioavailability prediction

Established Reference Standard for Quality Control of Semiaquilegia adoxoides Herbal Products

Thalictricoside has been formally selected alongside griffonilide and lithospermoside as one of three reference standards for the quality control of Semiaquilegia adoxoides (DC.) Makino (Tiankuizi) raw materials and preparations [1]. In this QC method development, thalictricoside (designated compound 12), griffonilide (compound 1), and lithospermoside (compound 8) were co-purified and used to establish HPLC-based content uniformity specifications. Commercial reference standards are now routinely supplied at 95–99% purity with full NMR and HPLC characterization [2]. This regulatory-grade application differentiates thalictricoside from thalictoside, which has not been adopted as a Semiaquilegia QC marker.

QC marker status
Supporting evidence
Adopted reference standard for S. adoxoides HPLC authentication
Required for pharmacopoeial QC analysis of Tiankuizi products.
Thalictoside not adopted; may not substitute without validation.
Quality control Herbal medicine standardization Pharmacopoeial analysis

Thalictricoside (649758-25-8): Evidence-Backed Research and Industrial Application Scenarios


Enzyme Inhibitor Screening Libraries Targeting Carbohydrate Metabolism

Thalictricoside's ChEMBL-curated alpha-glucosidase IC₅₀ of 22.9 μM [1] supports its inclusion in focused screening libraries for type 2 diabetes and metabolic syndrome research. The compound's disaccharide architecture provides a structurally distinct chemotype compared to the many flavonoid- and iminosugar-based alpha-glucosidase inhibitors that dominate existing collections. Procurement of thalictricoside rather than thalictoside is essential for this application, as the two compounds engage different enzyme targets (alpha-glucosidase vs. sEH, respectively).

Botanical Authentication and Pharmacopoeial Quality Control of Semiaquilegia adoxoides

Thalictricoside is an established reference standard for HPLC-based identity and purity testing of Semiaquilegia adoxoides (Tiankuizi) raw herb and extract products [2]. Laboratories performing compendial or GMP-compliant QC analysis are required to use thalictricoside reference material of ≥98% purity. In this application, neither thalictoside, lithospermoside, nor griffonilide can substitute for thalictricoside, as each marker compound monitors a distinct chemical constituent of the botanical matrix.

Natural Product Nitro Group Chemistry and Biogenesis Studies

Thalictricoside's 4-(2-nitroethyl)phenol aglycone represents a rare nitro-bearing pharmacophore in higher plants, documented in only a limited number of taxa (Thalictrum orientale, Semiaquilegia adoxoides, Aristolochia melastoma) [3]. The compound serves as a key model substrate for investigating nitro group biosynthesis in angiosperms, nitro-reductase enzymology, and the comparative chemotaxonomy of nitroethyl phenolic derivatives. Its disaccharide glycosylation pattern provides an additional variable for studying the influence of carbohydrate appendages on nitro group reactivity and metabolic stability.

Aqueous-Phase Antioxidant Assay Development Requiring Balanced Solubility

With a calculated aqueous solubility of 18 g/L (≈39 mM) and XlogP of -2.30 [4], thalictricoside is compatible with aqueous radical-scavenging assays (DPPH, ABTS, FRAP) at physiologically relevant concentrations without requiring DMSO concentrations that may interfere with assay readouts. This balanced solubility profile differentiates it from more lipophilic phenolic glycosides that necessitate higher organic co-solvent fractions and from lithospermoside, which is insoluble in ethanol and DMSO, limiting its formulation flexibility .

Application
Selection Property
Validation Focus
Enzyme inhibitor screening
Alpha-glucosidase inhibition profile
Target-specific enzyme assay context
Botanical authentication
Validated botanical marker compound
HPLC identity and purity testing
Nitro group chemistry research
Rare nitroethyl phenolic pharmacophore
Nitro-reductase and chemotaxonomy studies
Aqueous antioxidant assay
Balanced aqueous solubility profile
Radical-scavenging assay compatibility
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